Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyrrole ring. This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of cyclohexanone with malononitrile in the presence of a base and a catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free synthesis and the use of environmentally friendly catalysts, are often applied to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Wirkmechanismus
The mechanism of action of 2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4H-pyran-3-carbonitrile: Shares a similar core structure but with a different ring system.
2-amino-3-cyano-4H-chromene: Another heterocyclic compound with potential pharmacological properties.
Uniqueness
2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile is unique due to its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62136-29-2 |
---|---|
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H13N3/c11-6-8-7-4-2-1-3-5-9(7)13-10(8)12/h13H,1-5,12H2 |
InChI-Schlüssel |
QUXWHQACDVQASB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(CC1)NC(=C2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.